L-Gulonolactona

Descripción general

Descripción

La L-Gulono-1,4-lactona es un compuesto orgánico natural que sirve como precursor directo del ácido L-ascórbico (vitamina C) en animales, plantas y algunos protistas . Es un sustrato para la enzima L-gulono-1,4-lactona oxidorreductasa, que cataliza el paso final en la biosíntesis del ácido L-ascórbico . Este compuesto juega un papel crucial en el sistema de defensa antioxidante y está involucrado en varios procesos metabólicos.

Aplicaciones Científicas De Investigación

La L-Gulono-1,4-lactona tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de ácido L-ascórbico y otros compuestos relacionados.

Biología: Desempeña un papel en el estudio de las vías de biosíntesis de la vitamina C en varios organismos.

Industria: Se utiliza en la producción de suplementos de vitamina C y como aditivo en alimentos y bebidas.

Mecanismo De Acción

La L-Gulono-1,4-lactona ejerce sus efectos principalmente a través de su conversión a ácido L-ascórbico por la enzima L-gulono-1,4-lactona oxidorreductasa . Esta enzima cataliza la oxidación de la L-Gulono-1,4-lactona, lo que da como resultado la formación de ácido L-ascórbico, que es un potente antioxidante. Los objetivos moleculares y las vías implicadas incluyen la reducción de especies reactivas de oxígeno y la regeneración de otros antioxidantes .

Análisis Bioquímico

Biochemical Properties

L-Gulonolactone plays a crucial role in biochemical reactions, particularly in the synthesis of Vitamin C. The last step of this synthesis pathway is catalyzed by an enzyme called L-gulonolactone oxidase (GULO), which oxidizes L-gulonolactone to L-ascorbate . This interaction with GULO is a key biochemical property of L-Gulonolactone .

Cellular Effects

L-Gulonolactone, through its conversion to Vitamin C, has significant effects on various types of cells and cellular processes. Vitamin C is indispensable for brain development and cognitive function in mammals . It is also a well-studied co-factor of enzymes involved in collagen synthesis and facilitates the differentiation of dopaminergic neurons in vitro .

Molecular Mechanism

The molecular mechanism of L-Gulonolactone primarily involves its conversion to Vitamin C. This process is catalyzed by the enzyme GULO . The product of this reaction, Vitamin C, then exerts its effects at the molecular level, including acting as a co-factor for various enzymes and playing a role in DNA or histones demethylation .

Dosage Effects in Animal Models

It is known that some animals, such as mice and rats, express the GULO enzyme and can synthesize Vitamin C, while others, including some primates, bats, and guinea pigs, have lost this ability .

Metabolic Pathways

L-Gulonolactone is involved in the metabolic pathway for the synthesis of Vitamin C. This pathway includes the conversion of L-gulonolactone to L-ascorbate, catalyzed by the enzyme GULO .

Transport and Distribution

The transport of its product, Vitamin C, is reliant on Sodium-dependent Vitamin C Transporters (SVCTs) and Sodium-independent facilitative glucose transporters (GLUTs) .

Subcellular Localization

Gulo, the enzyme that catalyzes the conversion of L-Gulonolactone to Vitamin C, is found in the endoplasmic reticulum membrane .

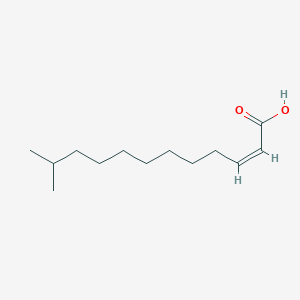

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La L-Gulono-1,4-lactona se puede sintetizar mediante varios métodos. Un enfoque común implica la oxidación del ácido L-gulónico. Este proceso normalmente requiere el uso de agentes oxidantes como el bromo o el yodo en una solución acuosa . Las condiciones de reacción a menudo incluyen temperaturas controladas y niveles de pH para garantizar que se obtenga el producto deseado.

Métodos de producción industrial: En entornos industriales, la L-Gulono-1,4-lactona se produce mediante la fermentación microbiana de la glucosa. Se emplean cepas específicas de bacterias, como Gluconobacter oxydans, para convertir la glucosa en L-sorbosa, que luego se oxida aún más a ácido L-gulónico. El paso final implica la lactonización del ácido L-gulónico para formar L-Gulono-1,4-lactona .

Análisis De Reacciones Químicas

Tipos de reacciones: La L-Gulono-1,4-lactona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Es oxidada por la L-gulono-1,4-lactona oxidorreductasa para producir ácido L-ascórbico.

Reducción: Se puede reducir para formar ácido L-gulónico bajo condiciones específicas.

Sustitución: Puede participar en reacciones de sustitución donde los grupos hidroxilo son reemplazados por otros grupos funcionales.

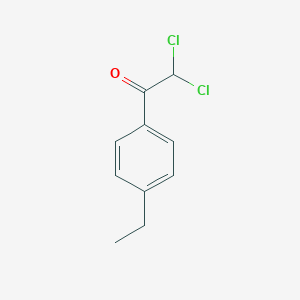

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen oxígeno y 2,6-dicloroindofenol.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Varios reactivos, incluidos ácidos y bases, pueden facilitar las reacciones de sustitución.

Productos principales:

Oxidación: El producto principal es el ácido L-ascórbico.

Reducción: El producto principal es el ácido L-gulónico.

Sustitución: Los productos varían según los sustituyentes introducidos.

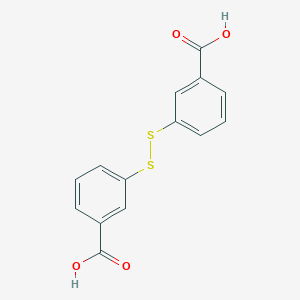

Comparación Con Compuestos Similares

La L-Gulono-1,4-lactona es única en su papel como precursor directo del ácido L-ascórbico. Los compuestos similares incluyen:

L-Galactono-1,4-lactona: Otro precursor del ácido L-ascórbico en plantas.

Ácido D-gulónico γ-lactona: Un isómero estereoisómero con propiedades químicas similares pero funciones biológicas diferentes.

Ácido D-mannónico γ-lactona: Otro isómero estereoisómero utilizado en diferentes vías bioquímicas.

La L-Gulono-1,4-lactona destaca por su participación específica en la biosíntesis del ácido L-ascórbico tanto en animales como en plantas, destacando su importancia en la defensa antioxidante y los procesos metabólicos .

Propiedades

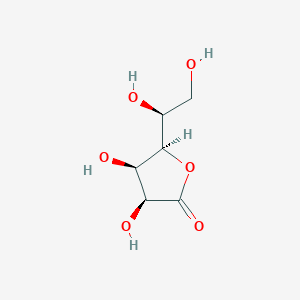

IUPAC Name |

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-SKNVOMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331407 | |

| Record name | L-Gulonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Gulonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1128-23-0 | |

| Record name | Reduced ascorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Gulono-gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Gulonolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-GULONO-.GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Gulonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

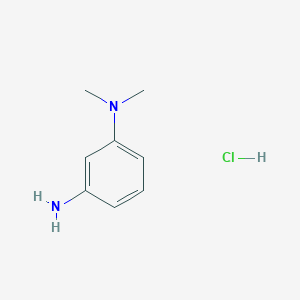

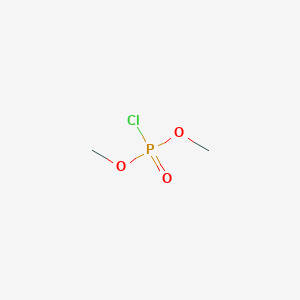

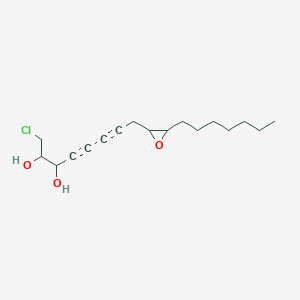

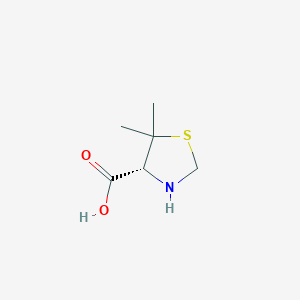

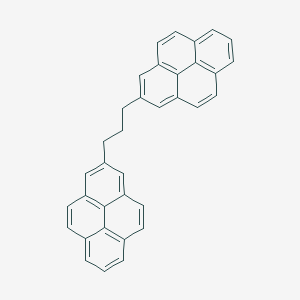

Synthesis routes and methods

Procedure details

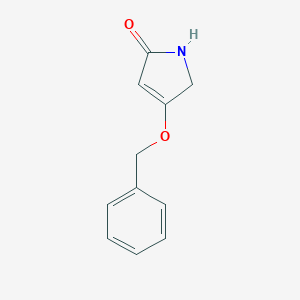

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)